![molecular formula C16H16ClNO B15282411 (4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B15282411.png)
(4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone is an organic compound with a complex structure that includes a chlorophenyl group and a dimethylaminomethylphenyl group attached to a methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-[(dimethylamino)methyl]aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-[(Dimethylamino)methyl]phenyl]methanone
- **4-Chlorophenyl]methanone
- **4-[(Dimethylamino)methyl]phenyl]chloromethane
Uniqueness
(4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone is unique due to the presence of both a chlorophenyl group and a dimethylaminomethylphenyl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H16ClNO |
|---|---|
Poids moléculaire |
273.75 g/mol |
Nom IUPAC |
(4-chlorophenyl)-[4-[(dimethylamino)methyl]phenyl]methanone |
InChI |
InChI=1S/C16H16ClNO/c1-18(2)11-12-3-5-13(6-4-12)16(19)14-7-9-15(17)10-8-14/h3-10H,11H2,1-2H3 |
Clé InChI |
JDTJFIZEKRMCEF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-(2-Methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15282329.png)
![2-methyl-N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide](/img/structure/B15282339.png)
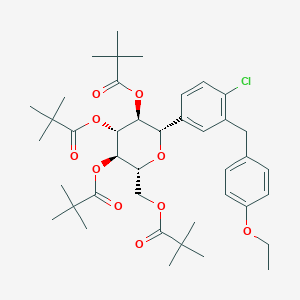
![2-(dimethylamino)ethyl 5H-benzo[4,5]cyclohepta[1,2-b]pyridine-5-carboxylate](/img/structure/B15282350.png)
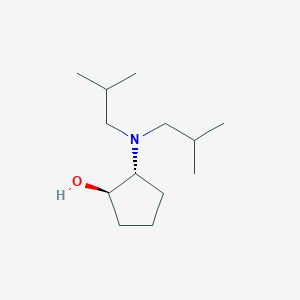
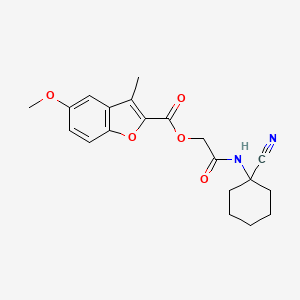
![6-(Biphenyl-4-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282373.png)
![3-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,4-pentanedione](/img/structure/B15282379.png)
![isopropyl [6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15282384.png)
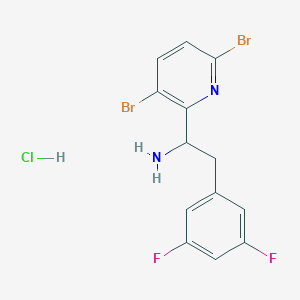
![2-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether](/img/structure/B15282393.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282397.png)
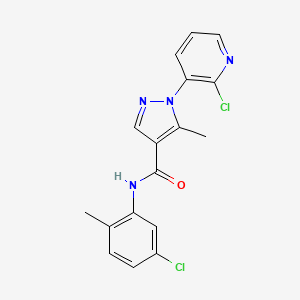
![Tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15282406.png)
